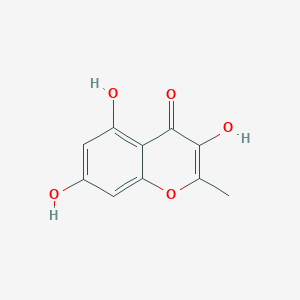

3,5,7-trihydroxy-2-methylchromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-trihydroxy-2-methylchromen-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or water and temperatures around 224°C for melting .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems ensures consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

3,5,7-Trihydroxy-2-methylchromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of esters, ethers, or other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H12O8

- Molecular Weight : 320.25 g/mol

- IUPAC Name : 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one

Dihydromyricetin is characterized by its multiple hydroxyl groups, which contribute to its biological activity and solubility in water. Its structure allows for various modifications that can enhance its pharmacological properties.

Antioxidant Activity

Dihydromyricetin exhibits significant antioxidant properties due to its ability to scavenge free radicals. This has implications for preventing oxidative stress-related diseases. Studies have shown that it can protect cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

Research indicates that dihydromyricetin can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for the treatment of inflammatory diseases .

Anticancer Potential

Dihydromyricetin has been evaluated for its anticancer properties across various cancer cell lines. It has demonstrated cytotoxic effects against several types of cancer cells, including breast cancer and liver cancer cells. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation through multiple signaling pathways .

Neuroprotective Effects

The compound shows promise in neuroprotection by reducing neuronal cell death and improving cognitive function in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels and reduce neuroinflammation is particularly noteworthy .

Metabolic Regulation

Dihydromyricetin has been linked to improved metabolic health, including regulation of blood glucose levels and lipid metabolism. It may help in managing conditions like diabetes and obesity by enhancing insulin sensitivity and reducing fat accumulation .

Case Study 1: Anticancer Activity

A study investigated the effects of dihydromyricetin on human liver cancer cells (HepG2). The results indicated that treatment with dihydromyricetin led to a dose-dependent reduction in cell viability, with an IC50 value significantly lower than many traditional chemotherapeutic agents. Flow cytometry analysis revealed that dihydromyricetin induced apoptosis via the mitochondrial pathway .

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, dihydromyricetin was administered to mice subjected to amyloid-beta-induced neurotoxicity. The treated group showed improved cognitive performance in maze tests compared to the control group, alongside reduced levels of amyloid plaques in brain tissues .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3,5,7-trihydroxy-2-methylchromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Quercetin: A flavonoid with similar hydroxylation patterns but different substitution positions.

Kaempferol: Another flavonoid with hydroxyl groups at positions 3, 5, and 7 but lacking the methyl group at position 2.

Luteolin: A flavonoid with hydroxyl groups at positions 5, 7, and 4’ but different overall structure.

Uniqueness

3,5,7-Trihydroxy-2-methylchromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at position 2 differentiates it from other similar compounds and influences its reactivity and interactions.

Propiedades

IUPAC Name |

3,5,7-trihydroxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-4-9(13)10(14)8-6(12)2-5(11)3-7(8)15-4/h2-3,11-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZPCHSDBFUIKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.